Compound Description: 16b is a potent in vitro antifungal agent against Candida species with high water solubility and improved metabolic stability compared to a lead compound, 1. Compound 16b also exhibits potent in vivo efficacy against mice Candida infection models and good bioavailability in rats. []
Relevance: This compound shares the 1,3-benzoxazole core structure with 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, emphasizing the potential for this scaffold in developing biologically active agents. []
Compound Description: WAY-101405 is a potent (Ki = 1.1 nM), selective (>100-fold), orally bioavailable, and silent 5-HT1A receptor antagonist (KB = 1.3 nM). [] Oral administration of WAY-101405 was shown to be effective in multiple rodent models of learning and memory, including reversing memory deficits induced by scopolamine. [] WAY-101405 also increases extracellular acetylcholine levels in the rat dorsal hippocampus. []
Relevance: While structurally distinct from 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, WAY-101405 shares the 2-pyridinyl ethyl moiety, suggesting this functional group may contribute to biological activity and interactions with specific targets. []
Compound Description: Fluconazole is a first-line drug used to treat invasive fungal infections. [] It is a triazole antifungal agent that inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.
Relevance: Although structurally dissimilar to 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, Fluconazole highlights the significance of exploring diverse heterocyclic scaffolds, such as triazoles, for antifungal activity. []
Compound Description: This is a series of compounds incorporating chlorine, amide, and 1,3-oxazole fragments onto a pyrrole core. They exhibited promising antimicrobial activity. [] Two specific derivatives showed high anti-staphylococcus activity (MIC=7.8 µg/ml), while another exhibited strong antifungal activity (MIC=7.8 µg/ml) against Candida albicans and Aspergillus niger. []
Relevance: The incorporation of heterocyclic rings like oxazole in these compounds, similar to the benzoxazole in 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, highlights their importance in influencing antimicrobial activity. []
Compound Description: These substituted thiazole carboxamide derivatives displayed varying degrees of antimicrobial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). []
Relevance: While not directly analogous to 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, these thiazole derivatives demonstrate the potential of incorporating aromatic and heterocyclic moieties, particularly thiazoles, for broad-spectrum antimicrobial activity. []
Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ΔF508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [] It functions by improving the chloride channel function of CFTR. []
Relevance: While structurally distinct, Ivacaftor's role as a potentiator for a specific target (CFTR) highlights the potential of designing compounds like 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide to modulate specific biological pathways. []
Compound Description: This compound is an investigational corrector for cystic fibrosis caused by the ΔF508 mutation in CFTR. [] It works by improving the cellular processing of ΔF508-CFTR. []
Relevance: Although structurally dissimilar to 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, this compound highlights the therapeutic potential of targeting specific proteins or pathways, in this case, CFTR processing, for treating diseases. []
Compound Description: This is another investigational corrector for cystic fibrosis caused by the ΔF508 mutation in CFTR, aiming to improve the cellular processing of the protein. []
Relevance: While not a direct structural analogue of 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, this compound, like the previous entry, underscores the importance of targeting specific cellular processes, like CFTR processing, for therapeutic intervention in disease states. []
Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles
Compound Description: These are three distinct chemical classes identified as potentiators for ΔF508-CFTR that do not interfere with its cellular stability or the action of corrector compounds. [] Some of these compounds have shown high potency, with EC50 values for ΔF508-CFTR potentiation as low as 18 nM. []
Relevance: Although structurally diverse from 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, these classes of compounds, like Ivacaftor, illustrate the possibility of identifying compounds that selectively modulate the function of specific proteins for therapeutic benefit. []
Compound Description: Both LY404187 and LY503430 belong to the biarylpropylsulfonamide class of positive, allosteric AMPA receptor activators. [] They enhance AMPA receptor-mediated neurotransmission by reducing the desensitization of the ion channel. [] These compounds have shown efficacy in rodent models of cognition, depression, and Parkinson's disease. []
Relevance: While not directly structurally related to 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, these AMPA receptor potentiators exemplify the use of small molecules to modulate the activity of specific neuronal receptors for potential therapeutic benefits in neuropsychiatric disorders. []
Compound Description: GYKI 53655 is a noncompetitive, allosteric AMPA receptor-selective antagonist. [] It blocks the activity of AMPA receptors and is used as a pharmacological tool to study the role of AMPA receptors in various physiological and pathological processes.
Relevance: Despite its distinct structure from 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide, GYKI 53655 underscores the possibility of developing antagonists for specific receptor subtypes, like AMPA receptors, to modulate neuronal signaling. []
Compound Description: WAY100635 is a selective 5-HT1A receptor antagonist. [, , , ] It binds to 5-HT1A receptors and blocks their activation, inhibiting the effects of serotonin on these receptors. WAY100635 is often used as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and behavioral processes.
Relevance: WAY100635 shares the 2-pyridinyl ethyl moiety with 2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide. [, , , ] This structural similarity suggests a potential role of this moiety in interacting with serotonin receptors, specifically the 5-HT1A receptor, and highlights the importance of specific structural features in determining receptor binding affinity and selectivity. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.